An In-depth Technical Guide to 5-bromo-2-chloro-N-cyclopropylbenzamide
An In-depth Technical Guide to 5-bromo-2-chloro-N-cyclopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2-chloro-N-cyclopropylbenzamide is a halogenated aromatic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a substituted benzene ring coupled with a cyclopropylamide moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The presence of bromine and chlorine atoms offers opportunities for further functionalization through various cross-coupling reactions, making it a valuable building block for creating diverse chemical libraries. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and necessary safety protocols, tailored for professionals in the field. As of the writing of this guide, a specific CAS number for 5-bromo-2-chloro-N-cyclopropylbenzamide has not been assigned, suggesting its status as a novel or less-common research chemical.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the starting materials and the final product is crucial for successful synthesis and handling.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-bromo-2-chlorobenzoic acid | 21739-92-4 | C₇H₄BrClO₂ | 235.46 | 154-156 | 324.5±27.0 |
| 5-bromo-2-chlorobenzoyl chloride | 21900-52-7 | C₇H₃BrCl₂O | 253.91 | N/A | N/A |
| Cyclopropylamine | 765-30-0 | C₃H₇N | 57.09 | -50 | 49-50 |
| 5-bromo-2-chloro-N-cyclopropylbenzamide | Not Assigned | C₁₀H₉BrClNO | 274.54 | Estimated >150 | Estimated >350 |
Note: Properties for 5-bromo-2-chloro-N-cyclopropylbenzamide are estimated based on structurally similar compounds.
Synthetic Workflow
The synthesis of 5-bromo-2-chloro-N-cyclopropylbenzamide is a two-step process commencing with the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding acid chloride, followed by an amidation reaction with cyclopropylamine.
Caption: Synthetic pathway for 5-bromo-2-chloro-N-cyclopropylbenzamide.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a standard and efficient method to facilitate the subsequent amidation. Thionyl chloride is a common reagent for this transformation as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed.[1] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.[2]
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, add 5-bromo-2-chlorobenzoic acid (1 eq.).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).
-
Slowly add thionyl chloride (1.2-1.5 eq.) to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 5-bromo-2-chlorobenzoyl chloride, a yellow solid or oil, can be used in the next step without further purification.[2]
Step 2: Synthesis of 5-bromo-2-chloro-N-cyclopropylbenzamide
Rationale: The nucleophilic acyl substitution of the acid chloride with cyclopropylamine yields the desired amide. A non-nucleophilic base, such as triethylamine, is added to neutralize the hydrogen chloride gas that is formed during the reaction, driving the reaction to completion.[3]
Protocol:
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve cyclopropylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Slowly add the cyclopropylamine/triethylamine solution to the stirred solution of 5-bromo-2-chlorobenzoyl chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 5-bromo-2-chloro-N-cyclopropylbenzamide.
Safety and Handling
5-bromo-2-chlorobenzoic acid:
-
Causes skin and serious eye irritation.[4]
-
May cause respiratory irritation.[4]
-
Wear protective gloves, eye protection, and work in a well-ventilated area.[4]
Thionyl Chloride:
-
Reacts violently with water, releasing toxic gases (sulfur dioxide and hydrogen chloride).[5]
-
Causes severe skin burns and eye damage.[6]
-
Fatal if inhaled.[5]
-
Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[5][6]
Cyclopropylamine:
-
Highly flammable liquid and vapor.[7]
-
Harmful if swallowed or inhaled.[7]
-
Causes severe skin burns and eye damage.[8]
-
Keep away from heat, sparks, and open flames. Use in a well-ventilated area with appropriate PPE.[7][8]
Triethylamine:
-
Flammable liquid and vapor.
-
Toxic if inhaled and causes severe skin burns and eye damage.
-
Work in a well-ventilated area and wear appropriate PPE.
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
-
WIPO Patentscope. CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. [Link]
-
YouTube. Making benzoyl chloride. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. [Link]
-
New Jersey Department of Health. Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. [Link]
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]
- Google Patents.
-
NIH National Center for Biotechnology Information. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
Loba Chemie. THIONYL CHLORIDE AR. [Link]
-
Wikipedia. Cyclopropylamine. [Link]
-
Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 3. globalconference.info [globalconference.info]
- 4. lobachemie.com [lobachemie.com]
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